molecular formula C23H22O6 B3912886 ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B3912886
M. Wt: 394.4 g/mol
InChI Key: QQRRKGGPRVEOQG-UHFFFAOYSA-N
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Description

Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a benzoyl group, a chromen-2-one moiety, and an ethyl butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin. This intermediate is then reacted with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone to form ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The final step involves the reaction of this intermediate with benzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts cellular processes, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, modulating inflammatory responses and other biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(8-benzoyl-4-methyl-2-oxochromen-7-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-4-17(23(26)27-5-2)28-18-12-11-16-14(3)13-19(24)29-22(16)20(18)21(25)15-9-7-6-8-10-15/h6-13,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRRKGGPRVEOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

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